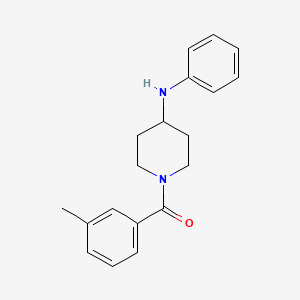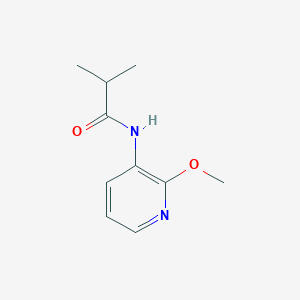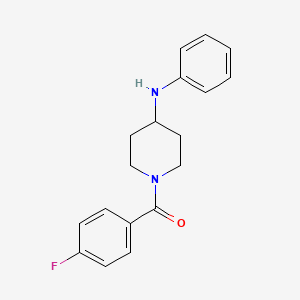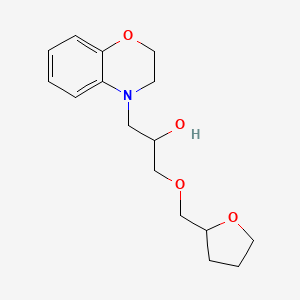![molecular formula C11H16N2O B7527383 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide is not fully understood. However, it has been proposed that 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide may act as an antioxidant, protecting cells from oxidative stress. Additionally, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to modulate various signaling pathways in cells, including the Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in various cellular processes, including cell survival, inflammation, and immune response.
Biochemical and Physiological Effects:
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to have various biochemical and physiological effects. In addition to its neuroprotective effects, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been shown to have anti-inflammatory properties. 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to reduce the production of pro-inflammatory cytokines in cells, which may be beneficial in the treatment of various inflammatory disorders. Additionally, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may have potential therapeutic applications in the treatment of diabetes and metabolic disorders.
实验室实验的优点和局限性
One of the advantages of using 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to have low toxicity in various in vitro and in vivo models. However, one of the limitations of using 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide for various applications.
未来方向
There are several potential future directions for research on 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide. One area of research could be to further investigate the neuroprotective effects of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide and its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide for various applications. Another potential area of research could be to investigate the anti-inflammatory properties of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide and its potential use in the treatment of inflammatory disorders. Finally, additional studies could be done to investigate the effects of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide on glucose metabolism and insulin sensitivity and its potential use in the treatment of diabetes and metabolic disorders.
Conclusion:
In conclusion, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide is a promising compound that has been studied for its potential use in various scientific research applications. Its neuroprotective, anti-inflammatory, and metabolic effects make it a promising candidate for further investigation. While there are still many unanswered questions regarding its mechanism of action and optimal dosage, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has the potential to be a valuable tool in scientific research.
合成方法
The synthesis of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide involves the reaction of 2-methylpropanoic acid with 6-methylpyridin-3-ylmethylamine. The reaction is carried out under acidic conditions, and the resulting product is purified through recrystallization. This synthesis method has been reported in various research articles and has been found to be reliable and reproducible.
科学研究应用
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of neuroscience, where 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to have neuroprotective effects. 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been shown to protect neurons from oxidative stress and prevent cell death in various in vitro and in vivo models. Additionally, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11(14)13-7-10-5-4-9(3)12-6-10/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYJWVYVMGQEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)


![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)



![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)

![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)